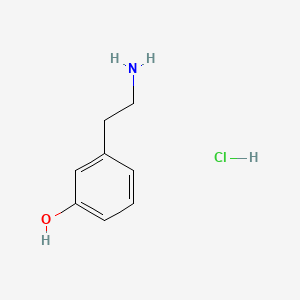












|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br.[ClH:16].CO>C(Cl)Cl.CO>[ClH:16].[OH:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1 |f:2.3,6.7|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)CCN
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 3 h at RT the resulting precipitate
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with CH2Cl2 (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
DISSOLUTION
|
|
Details
|
The off-white solid was dissolved in cold H2O (50 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material was filtered off
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting yellow solution was extracted with ether (100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was then extracted with n-butanol (2×150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (K2CO3)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a viscous oil
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated to small volume and ether
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
to give a precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
The ether was decanted off
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OC=1C=C(C=CC1)CCN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.5 g | |
| YIELD: PERCENTYIELD | 57% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |